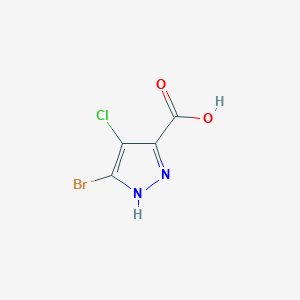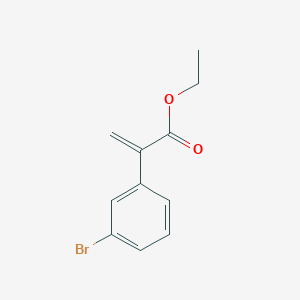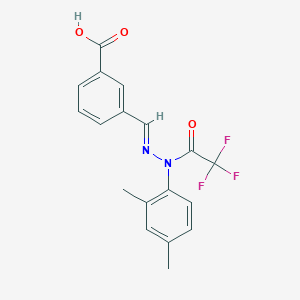
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group attached to the pyridine ring, along with N,N,6-trimethyl substitutions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method involves the reaction of 2-chloro-5-(tert-butylthio)pyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butylthio group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
tert-Butylthiol: A simpler thiol compound with a tert-butyl group, used as a flavoring agent and in gas odorant blends.
S-(tert-Butylthio)-L-cysteine: Used in peptide synthesis as a protecting group for cysteine.
Uniqueness
5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of tert-butylthio and N,N,6-trimethyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H20N2S |
|---|---|
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-N,N,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-10(15-12(2,3)4)7-8-11(13-9)14(5)6/h7-8H,1-6H3 |
Clave InChI |
MRMFLSACDKSNQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


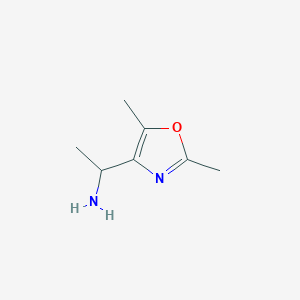

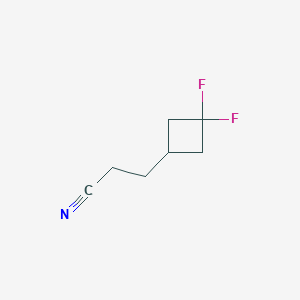
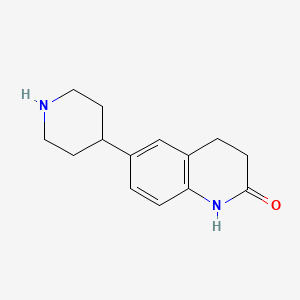
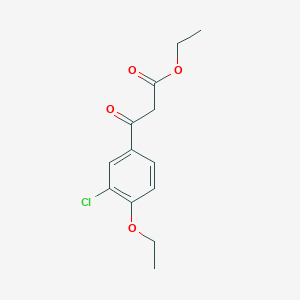
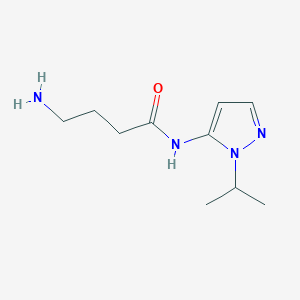
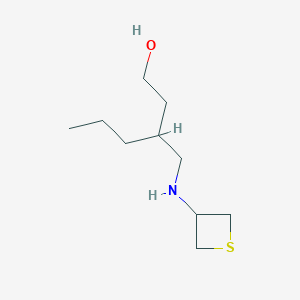
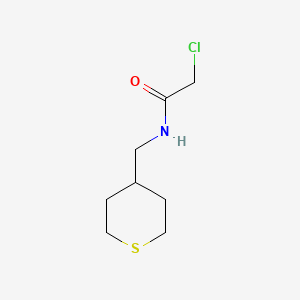
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
